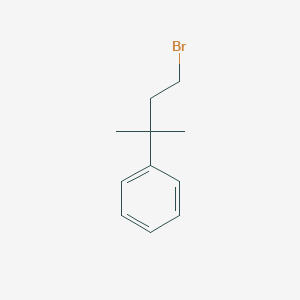

(4-Bromo-2-methylbutan-2-yl)benzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (4-Bromo-2-methylbutan-2-yl)benzene and its derivatives has been explored through various chemical reactions. One approach involves the reactions of 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene with I±,I-dibromoalkanes to synthesise pendant alkyl halide derivatives (Bond et al., 2006). Another method describes the synthesis of benzene derivatives via reaction with propargyl bromide, optimized for high yields and significant biological activity (Batool et al., 2014).

Molecular Structure Analysis

The molecular structure of benzene derivatives, including (4-Bromo-2-methylbutan-2-yl)benzene, exhibits specific features like disordered orientations and dihedral angles that influence their physical and chemical properties. For instance, the structure of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione shows disordered orientations and specific dihedral angles (Fun et al., 2009).

Chemical Reactions and Properties

Benzene derivatives undergo various chemical reactions that lead to the formation of novel compounds with unique properties. For example, the synthesis of 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene involves an Ullman coupling reaction (Veettil & Haridas, 2009). Another study demonstrates the [4 + 1 + 1] annulations of α-Bromo carbonyls and 1-azadienes toward fused benzoazaheterocycles, highlighting unexpected reaction pathways (Zeng et al., 2019).

Physical Properties Analysis

The physical properties of benzene derivatives, such as (4-Bromo-2-methylbutan-2-yl)benzene, have been analyzed through their interaction with other chemicals. Studies on excess enthalpies and volumes of benzene+bromoalkane mixtures provide insights into their thermodynamic properties and interactions (Peiró et al., 1981).

Chemical Properties Analysis

The chemical properties of (4-Bromo-2-methylbutan-2-yl)benzene derivatives are influenced by their molecular structure and reaction conditions. Research on the synthesis and crystal structure of related compounds sheds light on their reactivity, stability, and potential applications in various chemical reactions (Wang et al., 2008).

Applications De Recherche Scientifique

Synthesis and Characterization

(4-Bromo-2-methylbutan-2-yl)benzene , a compound with significant potential in scientific research, has been utilized in various synthesis and characterization studies. For instance, it has played a role in the formation of long chain alkyl halides derivatives, pivotal for advancing chemical synthesis methods. The synthesis involved reactions of 1,4-bis(tetrazole)benzenes with dibromoalkanes, leading to the creation of several alkyl halide derivatives (Bond et al., 2006). Furthermore, its derivatives have been applied in the formation of novel cholesteric glassy liquid crystals, showcasing its versatility in material science. These compounds exhibited unique properties such as glass-forming ability and phase-transition temperatures, highlighting their potential in various industrial applications (Kim et al., 2008).

Organic Synthesis

In the realm of organic synthesis, (4-Bromo-2-methylbutan-2-yl)benzene has been instrumental in the development of diverse organic compounds. A study focused on the synthesis of methyl 7‐hydroxyhept‐5‐ynoate presented intermediate compounds such as methyl 4-bromo-1-butanimidate hydrochloride and trimethyl ortho-4-bromobutanoate, demonstrating the compound's role in facilitating complex organic reactions (Casy et al., 2003). Additionally, its involvement in the synthesis of (prop-2-ynyloxy)benzene derivatives and subsequent biological evaluations underlines its importance in medicinal chemistry. The synthesized compounds showed promising antibacterial and antiurease effects, indicative of their potential in therapeutic applications (Batool et al., 2014).

Propriétés

IUPAC Name |

(4-bromo-2-methylbutan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBMCTHMOSBLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288140 | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-methylbutan-2-yl)benzene | |

CAS RN |

1197-97-3 | |

| Record name | NSC54366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.